molecular formula C15H24OSi B14462721 tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane CAS No. 71700-50-0

tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane

Katalognummer: B14462721
CAS-Nummer: 71700-50-0
Molekulargewicht: 248.43 g/mol
InChI-Schlüssel: GSKRPGYXNJEHTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a tert-butyl group, dimethyl groups, and a 3-phenylprop-2-en-1-yloxy group attached to a silicon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane can be achieved through various synthetic routes. One common method involves the reaction of tert-butyl(dimethyl)silanol with 3-phenylprop-2-en-1-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require the use of a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and reaction time. Additionally, continuous flow reactors may be employed to enhance production efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions may yield silanes with different substituents.

    Substitution: The compound can participate in substitution reactions, where the 3-phenylprop-2-en-1-yloxy group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products can be further utilized in various applications, including the synthesis of advanced materials and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane has several scientific research applications:

Wirkmechanismus

The mechanism of action of tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane involves its interaction with various molecular targets and pathways. The compound can act as a silylating agent, modifying the chemical properties of other molecules by introducing silicon-containing groups. This modification can enhance the stability, solubility, and reactivity of the target molecules, making them suitable for specific applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane is unique due to its specific structural features, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

71700-50-0

Molekularformel

C15H24OSi

Molekulargewicht

248.43 g/mol

IUPAC-Name

tert-butyl-dimethyl-(3-phenylprop-2-enoxy)silane

InChI

InChI=1S/C15H24OSi/c1-15(2,3)17(4,5)16-13-9-12-14-10-7-6-8-11-14/h6-12H,13H2,1-5H3

InChI-Schlüssel

GSKRPGYXNJEHTJ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)[Si](C)(C)OCC=CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.